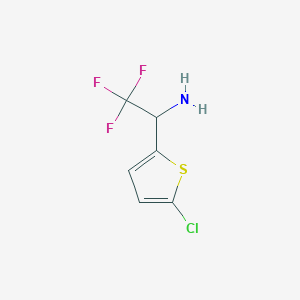![molecular formula C16H20N2 B13531671 Piperazine, 1-[2-(1-naphthalenyl)ethyl]- CAS No. 59698-44-1](/img/structure/B13531671.png)
Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthalen-1-ylethyl)piperazine is an organic compound that features a piperazine ring substituted with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-1-ylethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-naphthalen-1-ylethylamine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods: Industrial production of 1-(2-naphthalen-1-ylethyl)piperazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Naphthalen-1-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with hydrogenated sites.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Naphthalen-1-ylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(2-naphthalen-1-ylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Naphthalen-1-ylmethyl)piperazine
- 1-(2-Naphthalen-1-ylpropyl)piperazine
- 1-(2-Naphthalen-1-ylbutyl)piperazine
Comparison: 1-(2-Naphthalen-1-ylethyl)piperazine is unique due to its specific ethyl linkage between the naphthalene and piperazine rings. This structural feature can influence its reactivity and interaction with biological targets compared to its analogs with different alkyl linkages .
Eigenschaften
CAS-Nummer |
59698-44-1 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16-14(4-1)5-3-6-15(16)8-11-18-12-9-17-10-13-18/h1-7,17H,8-13H2 |
InChI-Schlüssel |
CFUGQTBWJIZKLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


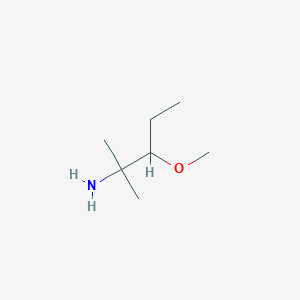
![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)
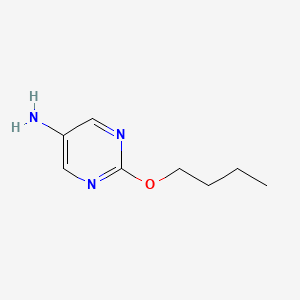
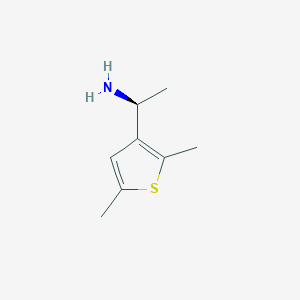
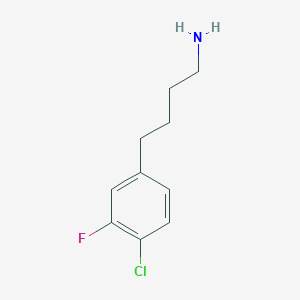
![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
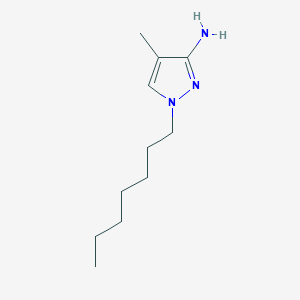
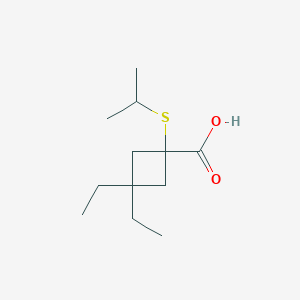
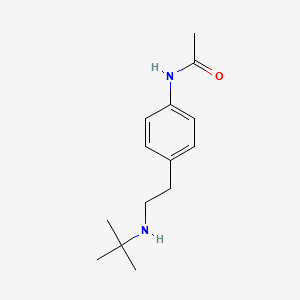

![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)
